(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol
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Description
(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.11979803 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complex Formation with Metal Ions
Research has shown that pyrimidine derivatives can form complexes with various metal ions, which could have implications in agricultural chemicals and potentially in the development of new materials or catalysts. Specifically, studies on related pyrimidine bases indicate that these compounds bond to metal ions through the carbonyl group at C(4), suggesting possible applications in the synthesis of metal-organic frameworks or as ligands in coordination chemistry (Dixon & Wells, 1986).
Antimicrobial Properties
Several studies have synthesized and evaluated the antimicrobial activities of piperidine derivatives, including compounds structurally related to "(3R*,4S*)-3,4-dimethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}piperidin-4-ol." These compounds have shown activity against bacterial and fungal strains, highlighting their potential as templates for the development of new antimicrobial agents (Prakash et al., 2013).
Supramolecular Chemistry
Research into the structural properties of pyrimidine and piperidine derivatives has contributed to the understanding of supramolecular chemistry, specifically how hydrogen bonding influences the assembly and properties of molecular structures. This knowledge is crucial for designing molecular machines, sensors, and materials with specific functions (Trilleras et al., 2008).
Corrosion Inhibition
Piperidine derivatives have been investigated for their potential as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations suggest these compounds could protect metals from corrosion, making them of interest for applications in materials science and engineering (Kaya et al., 2016).
Anti-Cancer Research
Compounds related to "this compound" have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Some derivatives have shown promising activity, suggesting potential applications in the development of novel anticancer agents (Mallesha et al., 2012).
Properties
IUPAC Name |
[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-(2-methylsulfanylpyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9-8-16(5-4-13(9,2)18)11(17)10-6-14-12(19-3)15-7-10/h6-7,9,18H,4-5,8H2,1-3H3/t9-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIGKBWGYJFLLD-RNCFNFMXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=CN=C(N=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CN=C(N=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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